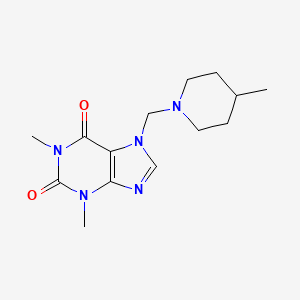
1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly known as the chemical compound "Theophylline," is a methylxanthine drug that has been used for decades for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been widely studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase, which breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, theophylline increases the levels of cAMP, which leads to the relaxation of smooth muscles in the airways and increased clearance of mucus. Theophylline also has other mechanisms of action, including inhibition of adenosine receptors and modulation of calcium channels.
Biochemical and Physiological Effects:
Theophylline has several biochemical and physiological effects, including bronchodilation, increased heart rate and contractility, diuresis, and stimulation of the central nervous system. Theophylline has also been shown to have anti-inflammatory effects and to enhance the activity of certain antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages for use in laboratory experiments, including its well-established mechanism of action, availability, and low cost. However, theophylline also has several limitations, including its narrow therapeutic window, potential for toxicity, and variable pharmacokinetics.
Zukünftige Richtungen
There are several potential future directions for research on theophylline. One area of interest is the development of new formulations and delivery methods that improve the pharmacokinetics and reduce the potential for toxicity. Another area of interest is the use of theophylline in combination with other drugs for the treatment of respiratory diseases and other conditions. Additionally, further research is needed to fully understand the mechanisms of action of theophylline and its potential therapeutic applications.
Synthesemethoden
Theophylline is synthesized from xanthine, a purine base, through a series of chemical reactions that involve the addition of various functional groups. The synthesis method involves the reaction of xanthine with ethylene diamine, followed by reaction with acetic anhydride and then with methyl iodide. The final product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its therapeutic applications in respiratory diseases such as asthma and 1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione. It has been shown to improve lung function by relaxing smooth muscles in the airways and increasing the clearance of mucus. Theophylline has also been studied for its potential use in treating other diseases such as congestive heart failure, cerebral ischemia, and neonatal apnea.
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-10-4-6-18(7-5-10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQBWJBALVNKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol](/img/structure/B2871947.png)
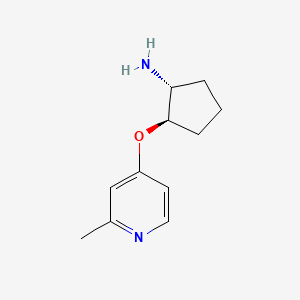
![(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2871950.png)

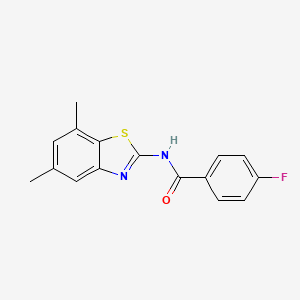
![6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2871957.png)
![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2871959.png)



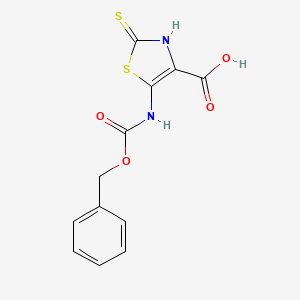
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)
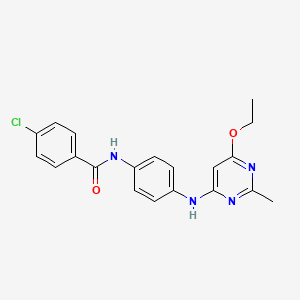
![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2871968.png)